molecular formula C11H18N4O3 B1443696 tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 1251002-77-3

tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B1443696
CAS No.: 1251002-77-3
M. Wt: 254.29 g/mol
InChI Key: WYGKZFVCCHAULD-UHFFFAOYSA-N
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Description

Structural Classification within Triazolopyrazine Scaffold Family

The compound belongs to the triazolo[4,3-a]pyrazine class of bicyclic heterocycles, which represents a fusion of triazole and pyrazine ring systems. This particular scaffold arrangement creates a unique electronic environment that has proven valuable in medicinal chemistry applications. The triazolopyrazine core structure consists of a six-membered pyrazine ring fused to a five-membered triazole ring, forming a rigid bicyclic framework that restricts conformational flexibility and enhances binding specificity to biological targets. The hydroxymethyl substituent at position 3 of the triazole ring introduces additional hydrogen bonding capability, while the tert-butyl carboxylate group at position 7 serves as a protective functionality commonly employed in synthetic chemistry.

Within the broader triazolopyrazine family, this compound represents a specific structural variant that combines key pharmacophoric elements. The triazolo[4,3-a]pyrazine scaffold has been extensively studied for its ability to serve as a privileged structure in drug design, with various substitution patterns yielding compounds with diverse biological activities. Research has demonstrated that modifications to the triazolopyrazine core, particularly at positions 3 and 7, can significantly influence the biological profile of resulting compounds. The hydroxymethyl group at position 3 distinguishes this compound from other triazolopyrazine derivatives that may bear different substituents such as trifluoromethyl groups or aromatic moieties.

The structural classification of this compound within heterocyclic chemistry places it among the two-ring heterocyclic systems, specifically within the category of nitrogen-containing bicyclic compounds. The presence of four nitrogen atoms within the bicyclic framework, three in the triazole ring and one in the pyrazine ring, creates multiple sites for potential interactions with biological targets. This high nitrogen content is characteristic of the triazolopyrazine family and contributes to the compounds' ability to form hydrogen bonds and coordinate with metal centers in biological systems. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(N1CC2=NN=C(CO)N2CC1)OC(C)(C)C.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-4-5-15-8(6-14)12-13-9(15)7-16/h16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGKZFVCCHAULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolo[4,3-a]pyrazine Core

  • The core is typically synthesized by cyclization of pyrazine derivatives with hydrazine or substituted hydrazines, followed by ring closure with appropriate electrophiles.
  • Chiral synthesis methods for related tetrahydro-triazolo[4,3-a]pyrazine intermediates have been described, involving selective N-acylation and stereoselective ring formation to yield the desired fused heterocycle with defined stereochemistry.

Introduction of the Hydroxymethyl Group at the 3-Position

  • The hydroxymethyl substituent can be introduced via selective hydroxymethylation reactions.
  • This may involve the use of formaldehyde or paraformaldehyde under controlled conditions to selectively functionalize the 3-position on the triazolo-pyrazine ring.
  • Alternative methods include the use of protected hydroxymethylating agents or subsequent deprotection steps to reveal the free hydroxymethyl group.

Installation of the tert-Butyl Carboxylate Protecting Group

  • The carboxylate function at the 7-position is protected as a tert-butyl ester to improve stability and facilitate purification.
  • This is commonly achieved by esterification using tert-butanol in the presence of acid catalysts or via the use of tert-butyl chloroformate or related reagents.
  • The tert-butyl protecting group can be introduced either before or after the cyclization steps depending on the synthetic route and intermediate stability.

Representative Preparation Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Pyrazine derivative + hydrazine, heating Formation of triazolo-pyrazine core
2 Hydroxymethylation Formaldehyde, base or acid catalyst Introduction of hydroxymethyl at 3-position
3 Esterification (Protection) tert-Butanol + acid catalyst or tert-butyl chloroformate Formation of tert-butyl ester at 7-position
4 Purification Chromatography or crystallization Isolation of pure tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Analytical and Research Findings

  • The stereochemistry of the tetrahydro-triazolo-pyrazine ring system is crucial for biological activity and is controlled during the cyclization step using chiral auxiliaries or catalysts.
  • Hydroxymethylation conditions must be optimized to avoid over-alkylation or side reactions, with reaction temperature and pH being critical parameters.
  • The tert-butyl protecting group provides stability during subsequent synthetic transformations and can be removed under mild acidic conditions if needed.
  • Purity and identity of the final compound are confirmed by NMR spectroscopy, mass spectrometry, and chromatographic techniques.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Cyclization temperature 80–120 °C Depends on substrates and catalysts
Hydroxymethylation reagent Formaldehyde or paraformaldehyde Controlled addition to avoid side-products
Esterification reagent tert-Butanol with acid catalyst or tert-butyl chloroformate Protects carboxyl group
Purification method Silica gel chromatography or recrystallization Ensures high purity
Yield Variable, typically 50–75% overall Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxymethyl group to a carboxyl group.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing one functional group with another, such as converting the carboxylate ester to an amide.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for converting esters to acid chlorides, followed by amine nucleophiles for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of saturated hydrocarbons or alcohols.

  • Substitution: : Formation of amides or other substituted derivatives.

Scientific Research Applications

Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological system under study.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl vs. Chloro/Trifluoromethyl : The hydroxymethyl group increases hydrophilicity compared to chloro or trifluoromethyl substituents, which are electron-withdrawing and enhance metabolic stability .
  • Trifluoromethyl Derivatives: These exhibit notable bioactivity, such as P2X7 antagonism (IC₅₀ values in nanomolar range) and anticancer effects (e.g., RB3 in with LCMS m/z = 344 [M+H]+).
  • Carboxamide Modifications : Addition of aryl carboxamide groups (e.g., RB3) enhances target specificity, as seen in anticancer studies .

Critical Analysis of Compound Similarity

  • Structural Similarity vs. Bioactivity : Despite shared scaffolds, bioactivity varies significantly with substituents. For example, trifluoromethyl derivatives are potent P2X7 antagonists, whereas hydroxymethyl analogs lack reported receptor binding .
  • Computational Similarity Metrics: Molecular fingerprinting (e.g., Tanimoto coefficient) and docking studies are critical for predicting activity cliffs, where minor structural changes lead to drastic activity shifts .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H18N4O3
  • Molecular Weight : 254.286 g/mol
  • CAS Number : 1251002-77-3

The compound features a triazole and pyrazine ring system, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazine moieties exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the potential of triazolo-pyrazine derivatives in inhibiting cancer cell proliferation. For instance, derivatives similar to tert-butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against a range of pathogens.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with key biological targets such as:

  • Kinase Inhibition : Many triazole derivatives act as kinase inhibitors. The inhibition of specific kinases can disrupt cellular signaling pathways involved in cancer progression.
  • DNA Intercalation : Some studies suggest that similar compounds may intercalate into DNA, leading to inhibition of replication and transcription.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against gastric cancer cell lines (NUGC) .
Selectivity Testing Toxicological assessments indicated that these compounds were significantly less toxic to normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .
Mechanistic Insights Research indicated that the mechanism might involve inhibition of ATP recognition sites in tyrosine kinases .

Q & A

Basic Question

  • Liquid-liquid extraction : Separate organic (DCM) and aqueous phases post-deprotection to remove TFA salts .
  • Recrystallization : Use solvent pairs like DMFA/i-propanol for high-purity solids .
  • Chromatography : Silica gel columns for complex mixtures (not in evidence but standard practice).

How can computational methods enhance synthetic pathway design for novel analogs?

Advanced Question

  • Reaction path prediction : Quantum mechanics (QM) identifies transition states and intermediates .
  • Machine learning : Trains models on existing reaction data to propose viable pathways for hydroxymethyl or trifluoromethyl analogs .
  • Feedback loops : Integrate experimental results (e.g., failed conditions) to refine computational predictions .

What spectroscopic methods are critical for characterizing triazolopyrazine derivatives?

Basic Question

  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., tert-butyl group at δ 1.4 ppm) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅F₃N₄O₂ at m/z 285.1) .
  • IR spectroscopy : Identify carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹) .

What experimental considerations are necessary for scaling up synthesis?

Advanced Question

  • Solvent volume : Maintain substrate concentration (e.g., 0.269 mmol in 6 mL DCM ) to avoid dilution effects.
  • Heat transfer : Ensure efficient stirring and temperature control during reflux to prevent side reactions.
  • Safety protocols : Handle TFA in fume hoods due to corrosive vapors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

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